molecular formula C14H18N2O3 B6500705 methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate CAS No. 954623-50-8

methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate

Cat. No.: B6500705
CAS No.: 954623-50-8
M. Wt: 262.30 g/mol
InChI Key: ZZESYUOQVVWONO-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a synthetic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in enzyme inhibition and interaction with cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
CAS Number: 954634-46-9

The compound features a pyrrolidine ring, which is known for its biological activity, particularly in the development of drugs targeting neurological and metabolic disorders.

The exact mechanism of action for this compound is not fully understood. However, its structural characteristics suggest it may interact with biological targets through:

  • Non-covalent interactions : This includes hydrogen bonding, hydrophobic interactions, and π-π stacking.
  • Enzyme inhibition : Preliminary studies indicate potential inhibitory effects on enzymes involved in metabolic pathways.

Pharmacokinetics

Research indicates that the compound demonstrates good solubility in DMSO, suggesting favorable bioavailability. However, specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remain to be thoroughly investigated.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

  • α-Amylase Inhibition : A related study on compounds with similar structures revealed effective inhibition of α-amylase, a key enzyme in carbohydrate metabolism. The IC50 value for a similar derivative was reported at 10.60 ± 0.16 μg/mL compared to acarbose (IC50 = 8.80 ± 0.21 μg/mL) .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionIdentified as a potent α-amylase inhibitor; IC50 comparable to established drugs.
Antimicrobial PropertiesRelated compounds exhibited antibacterial and antifungal activities; potential for therapeutic development.

Properties

IUPAC Name

methyl N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-3-5-12(6-4-10)16-9-11(7-13(16)17)8-15-14(18)19-2/h3-6,11H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZESYUOQVVWONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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